
2,3,3,5-Tetramethylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,5-Tetramethylpyrrole (TMP) is a heterocyclic organic compound that has received significant attention due to its unique properties and potential applications in various fields. TMP is a colorless liquid that is soluble in water and has a characteristic odor. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. In
Mechanism of Action
The mechanism of action of 2,3,3,5-Tetramethylpyrrole is not fully understood, but it is believed to act as a radical scavenger and an antioxidant. 2,3,3,5-Tetramethylpyrrole has been shown to inhibit lipid peroxidation and protect against oxidative stress in various cell types. Additionally, 2,3,3,5-Tetramethylpyrrole has been shown to modulate the expression of various genes involved in inflammation and cell signaling pathways.
Biochemical and Physiological Effects
2,3,3,5-Tetramethylpyrrole has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 2,3,3,5-Tetramethylpyrrole has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor involved in inflammation. Additionally, 2,3,3,5-Tetramethylpyrrole has been shown to protect against oxidative stress and reduce the production of reactive oxygen species (ROS) in various cell types. In animal studies, 2,3,3,5-Tetramethylpyrrole has been shown to have neuroprotective effects and improve cognitive function in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
2,3,3,5-Tetramethylpyrrole has several advantages for lab experiments, including its high yield and purity, its solubility in water, and its stability under various conditions. Additionally, 2,3,3,5-Tetramethylpyrrole is relatively easy to synthesize and can be obtained from commercial sources. However, 2,3,3,5-Tetramethylpyrrole also has some limitations, including its potential toxicity and its limited solubility in organic solvents. Additionally, 2,3,3,5-Tetramethylpyrrole can undergo oxidation and degradation under certain conditions, which can affect its stability and purity.
Future Directions
2,3,3,5-Tetramethylpyrrole has several potential future directions for research, including its application in drug discovery, materials science, and catalysis. In drug discovery, 2,3,3,5-Tetramethylpyrrole has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, 2,3,3,5-Tetramethylpyrrole has been shown to enhance the efficacy of various drugs, including antibiotics and anticancer drugs. In materials science, 2,3,3,5-Tetramethylpyrrole can be used as a monomer for the synthesis of various polymers, including conductive polymers, biodegradable polymers, and high-performance polymers. In catalysis, 2,3,3,5-Tetramethylpyrrole can be used as a ligand for transition metal catalysts, which can be used in various reactions, including cross-coupling reactions, hydrogenation, and oxidation.
Conclusion
In conclusion, 2,3,3,5-Tetramethylpyrrole is a heterocyclic organic compound that has received significant attention due to its unique properties and potential applications in various fields. 2,3,3,5-Tetramethylpyrrole can be synthesized through several methods and has been extensively studied for its potential applications in organic synthesis, catalysis, and materials science. The mechanism of action of 2,3,3,5-Tetramethylpyrrole is not fully understood, but it is believed to act as a radical scavenger and an antioxidant. 2,3,3,5-Tetramethylpyrrole has several advantages for lab experiments, including its high yield and purity, its solubility in water, and its stability under various conditions. Additionally, 2,3,3,5-Tetramethylpyrrole has several potential future directions for research, including its application in drug discovery, materials science, and catalysis.
Synthesis Methods
2,3,3,5-Tetramethylpyrrole can be synthesized through several methods, including the reaction of 2,3-pentanedione with ammonia in the presence of a catalyst, the reaction of 2,3-butanedione with ammonia and a reducing agent, and the reaction of 2,3-dimethyl-2-butene with ammonia and hydrogen peroxide. The most commonly used method is the reaction of 2,3-pentanedione with ammonia in the presence of a catalyst, which yields 2,3,3,5-Tetramethylpyrrole with a high yield and purity.
Scientific Research Applications
2,3,3,5-Tetramethylpyrrole has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and materials science. In organic synthesis, 2,3,3,5-Tetramethylpyrrole is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. In catalysis, 2,3,3,5-Tetramethylpyrrole is used as a ligand for transition metal catalysts, which can be used in various reactions, including cross-coupling reactions, hydrogenation, and oxidation. In materials science, 2,3,3,5-Tetramethylpyrrole is used as a monomer for the synthesis of various polymers, including conductive polymers, biodegradable polymers, and high-performance polymers.
properties
CAS RN |
110466-33-6 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.2 g/mol |
IUPAC Name |
2,3,3,5-tetramethylpyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-8(3,4)7(2)9-6/h5H,1-4H3 |
InChI Key |
GIGZRTVRLYCOAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(=N1)C)(C)C |
Canonical SMILES |
CC1=CC(C(=N1)C)(C)C |
synonyms |
3H-Pyrrole,2,3,3,5-tetramethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



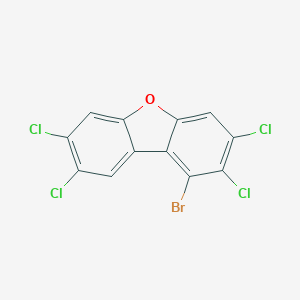
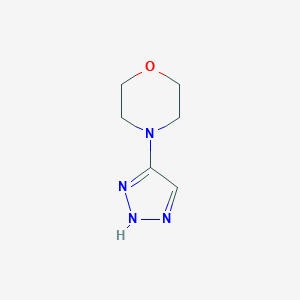
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)

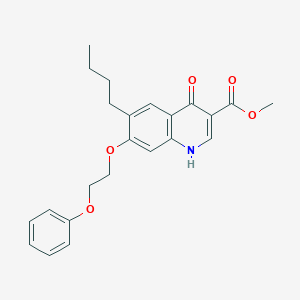
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)
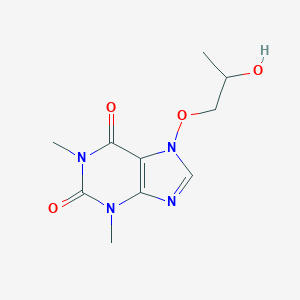

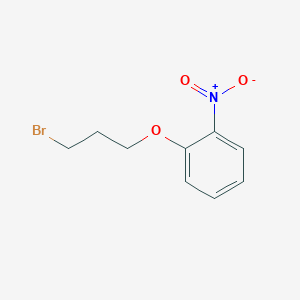

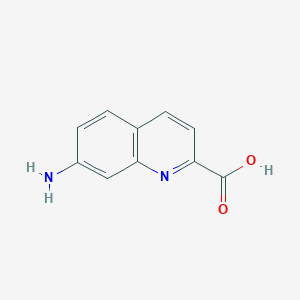
![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)

